

A Comprehensive Technical Guide to the Thermochemistry and Reaction Kinetics of Cyclohexyl Acetate

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Compound of Interest		
Compound Name:	Cyclohexyl acetate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical properties and reaction kinetics of **cyclohexyl acetate**. The information is curated to support research, development, and drug formulation activities where this compound may be a key intermediate or solvent. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical and synthetic procedures are provided.

Thermochemistry of Cyclohexyl Acetate

The thermochemical properties of **cyclohexyl acetate** are fundamental to understanding its stability, energy content, and behavior in chemical processes. Key thermochemical data are summarized below.

Enthalpy and Combustion Data

The enthalpy of formation and combustion are critical for assessing the energy changes in reactions involving **cyclohexyl acetate**.



Property	Value	Units	Phase	Reference
Standard Enthalpy of Formation (ΔfH°)	-558.9 ± 3.0	kJ/mol	Liquid	[1]
Standard Enthalpy of Combustion (ΔcH°)	-4590.0 ± 2.8	kJ/mol	Liquid	[1]
Gas Phase Enthalpy of Formation (ΔfH°)	-507.17	kJ/mol	Gas	[2]
Enthalpy of Vaporization (ΔναρΗ°)	51.73 ± 0.23	kJ/mol	-	[2]

Heat Capacity and Entropy

Heat capacity and entropy data are essential for predicting the thermodynamic behavior of **cyclohexyl acetate** over a range of temperatures. The NIST Web Thermo Tables (WTT) provide critically evaluated data for ideal gas phase properties.[3]

Ideal Gas Phase Thermochemical Properties



Temperature (K)	Cp° (J/mol·K)	S° (J/mol·K)
298.15	225.5	425.4
300	226.8	426.8
400	290.3	499.2
500	345.8	567.5
600	392.3	631.2
700	430.5	690.3
800	461.9	745.2
900	487.8	796.2
1000	509.1	843.8
1100	526.9	888.3
1200	541.9	930.1
1300	554.7	969.5
1400	565.7	1006.8
1500	575.2	1042.1

Note: Data extrapolated from NIST Web Thermo Tables.[3] Exact values may require subscription access for verification.

Reaction Kinetics of Cyclohexyl Acetate

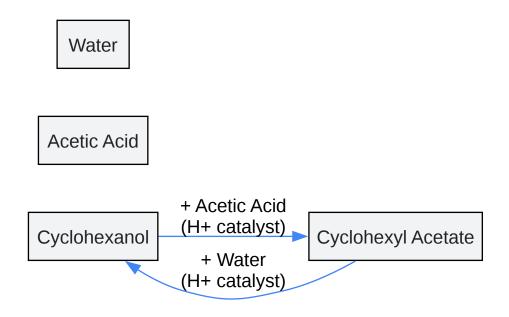
The kinetics of the formation and decomposition of **cyclohexyl acetate** are crucial for process design, optimization, and stability studies.

Synthesis of Cyclohexyl Acetate

Cyclohexyl acetate is commonly synthesized via the esterification of cyclohexanol with acetic acid or the addition of acetic acid to cyclohexene.



This reversible reaction is typically catalyzed by an acid.



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Figure 1: Reversible esterification of cyclohexanol.

Kinetic Parameters:

Reaction	Catalyst	Activation Energy (Ea)	Reaction Enthalpy (ΔH_rxn)	Kinetic Model	Reference
Acetic Acid + Cyclohexanol	Amberlyst-15	10.0 kJ/mol	-	Second-order reversible	[4][5]

This addition reaction is an alternative route to **cyclohexyl acetate**.

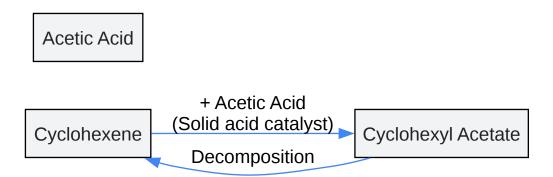




Figure 2: Esterification of cyclohexene.

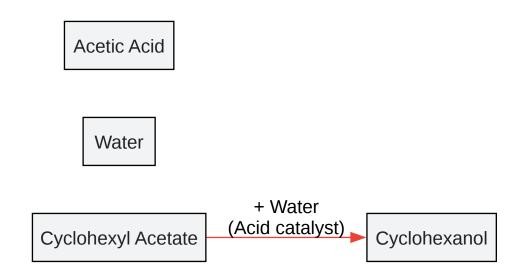
Kinetic Parameters:

Reaction	Catalyst	Reaction Enthalpy (ΔH_rxn)	Kinetic Model	Reference
Cyclohexene + Acetic Acid	Sulfonic acid- type styrene cation exchange resin	40 kJ/mol	Langmuir- Hinshelwood- Hougen-Watson (LHHW)	[6]

Decomposition of Cyclohexyl Acetate

Cyclohexyl acetate can decompose through hydrolysis or pyrolysis.

The hydrolysis of **cyclohexyl acetate** is the reverse of its formation from cyclohexanol and acetic acid.



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Figure 3: Hydrolysis of cyclohexyl acetate.



Kinetic Parameters:

Reaction	Catalyst	Activation Energy (Ea)	Reaction Enthalpy (ΔH_rxn)	Kinetic Model	Reference
Cyclohexyl Acetate + Water	lon- exchange- resin (D006)	60.94 kJ/mol	21.85 kJ/mol	Langmuir- Hinshelwood- Hougen- Watson (LHHW)	[7]

The thermal decomposition of **cyclohexyl acetate** can lead to the formation of cyclohexene and acetic acid.



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Figure 4: Pyrolysis of cyclohexyl acetate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the procedure for determining the enthalpy of combustion of liquid **cyclohexyl acetate** using a bomb calorimeter.

Materials and Equipment:

Bomb calorimeter







- Oxygen cylinder with pressure regulator
- Benzoic acid (standard for calibration)
- Cyclohexyl acetate (sample)
- Fuse wire
- Crucible
- Balance (accurate to 0.1 mg)
- Deionized water

Workflow:



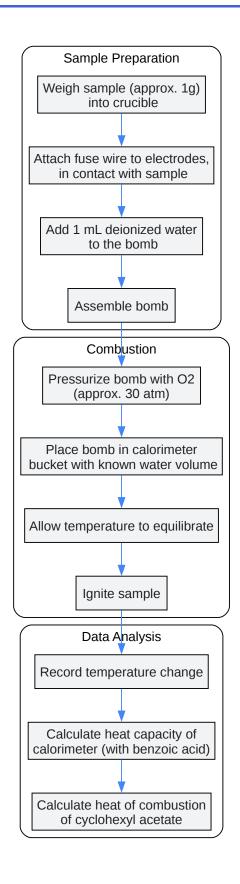


Figure 5: Bomb calorimetry experimental workflow.



Procedure:

Calibration:

- Accurately weigh approximately 1 g of benzoic acid into the crucible.
- Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.
- Add 1 mL of deionized water to the bottom of the bomb.
- Seal the bomb and pressurize it with oxygen to approximately 30 atm.
- Place the bomb in the calorimeter bucket containing a precisely measured volume of water.
- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample and record the temperature rise until a stable final temperature is reached.
- Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

Sample Measurement:

- Repeat the procedure with a precisely weighed sample of cyclohexyl acetate (approximately 1 g).
- Calculate the heat of combustion of cyclohexyl acetate using the determined heat capacity of the calorimeter and the observed temperature change.

Kinetic Study of Cyclohexyl Acetate Synthesis in a Batch Reactor

This protocol describes a method for studying the kinetics of the acid-catalyzed esterification of cyclohexanol and acetic acid.







Materials and Equipment:

- Jacketed glass batch reactor with a stirrer, condenser, and temperature probe
- Heating/cooling circulator
- Amberlyst-15 or other suitable acid catalyst
- Cyclohexanol
- Acetic acid
- Toluene (solvent, optional)
- Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
- Syringes and vials for sampling

Workflow:



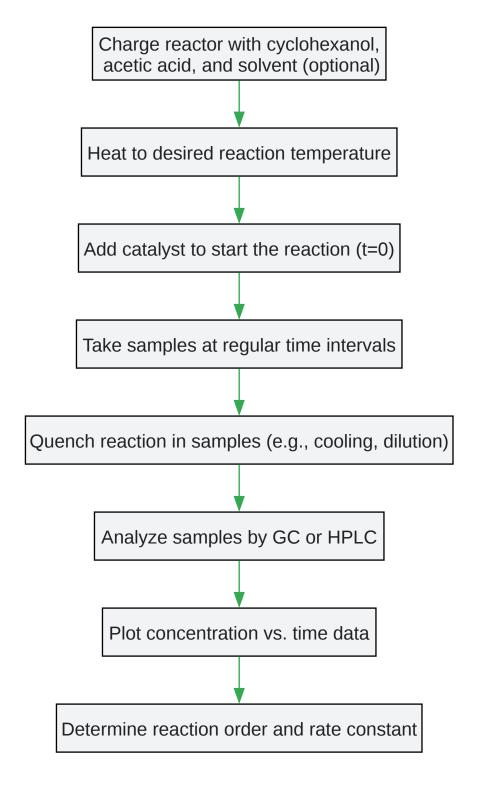


Figure 6: Kinetic study experimental workflow.

Procedure:



· Reaction Setup:

- Charge the reactor with known amounts of cyclohexanol, acetic acid, and an optional solvent like toluene. Molar ratios can be varied to study their effect.
- Begin stirring and heat the reactor contents to the desired temperature (e.g., 70-100 °C).

Reaction and Sampling:

- Once the temperature is stable, add a known amount of the acid catalyst (e.g., 5 wt% Amberlyst-15) to initiate the reaction (this is time zero).
- Withdraw small samples (e.g., 0.5 mL) at regular intervals.
- Immediately quench the reaction in the samples by cooling in an ice bath and/or diluting with a suitable solvent.

Analysis (GC-FID):

- Column: A non-polar column such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 μm film thickness) is suitable.
- Injector Temperature: 250 °C.
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
- Detector Temperature: 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Prepare calibration standards to quantify the concentrations of reactants and products.

Data Analysis:

- Plot the concentration of reactants and products as a function of time.
- Use integral or differential methods to determine the reaction order and the rate constant at the given temperature.



 Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.

Analysis of Cyclohexyl Acetate Pyrolysis by Py-GC-MS

This protocol details the analysis of the thermal decomposition products of **cyclohexyl acetate** using Pyrolysis-Gas Chromatography-Mass Spectrometry.

Materials and Equipment:

- Pyrolysis unit coupled to a GC-MS system
- Cyclohexyl acetate sample
- Quartz sample tubes for the pyrolyzer

Workflow:



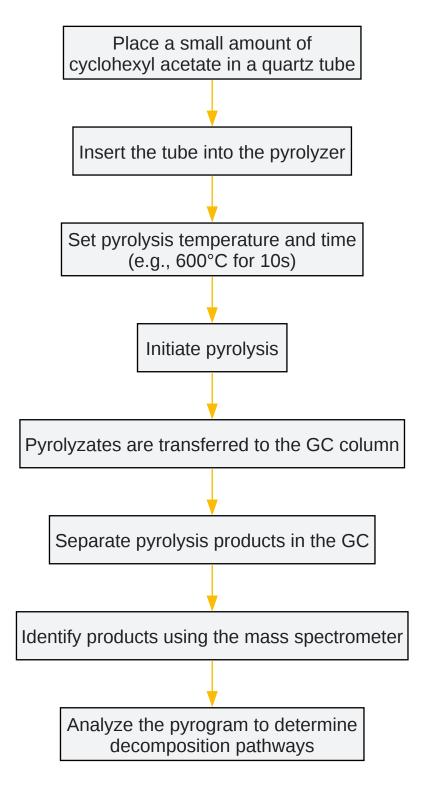


Figure 7: Pyrolysis-GC-MS experimental workflow.

Procedure:



- Sample Preparation:
 - Place a small, accurately known amount of cyclohexyl acetate into a quartz sample tube.
- Py-GC-MS Analysis:
 - Pyrolysis: Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 10 seconds).
 - GC Conditions:
 - Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 μm film thickness).
 - Injector Temperature: 280 °C.
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 8 °C/min to 280 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - MS Conditions:
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-400.
- Data Analysis:
 - Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library (e.g., NIST).
 - The primary expected products are cyclohexene and acetic acid.
 - Analyze the fragmentation patterns to elucidate the decomposition mechanism.

Conclusion



This technical guide provides a consolidated resource on the thermochemistry and reaction kinetics of **cyclohexyl acetate**. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a starting point for laboratory investigations. The provided reaction pathway diagrams offer a visual representation of the chemical transformations. This information is intended to be a valuable tool for researchers and professionals working with this important chemical compound.

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